Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride
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Description
Synthesis Analysis
- The stereochemistry and relative configurations of the synthesized compounds were determined by NMR spectroscopy (based on the 3J (H,H) coupling constants) and X-ray crystallography .
Molecular Structure Analysis
The molecular structure of Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride consists of a bicyclic octane ring system with an ethyl ester group attached to the 2-carboxylate position. The stereochemistry and relative configurations have been confirmed by NMR spectroscopy and X-ray crystallography .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Enantiomers : The synthesis of enantiomers of ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate has been accomplished via processes like isomerization, hydrogenation, and hydrolysis. The stereochemistry and configurations of these compounds are confirmed using NMR spectroscopy and X-ray crystallography (Palkó et al., 2013).
Structural Studies and Conformational Analysis : Structural investigations of derivatives of ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate have been conducted using IR and NMR spectroscopy. These studies facilitate understanding the conformational behavior of these compounds (Arias-Pérez et al., 2003).
Synthesis of Novel Compounds
- Synthesis of Chiral Compounds : Research shows the synthesis of chiral cyclic amino acid esters, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, from related compounds. These syntheses are characterized by techniques like high-resolution mass spectrometry and single crystal X-ray diffraction (Moriguchi et al., 2014).
Molecular and Crystal Structure Studies
- X-Ray Diffraction Analysis : Detailed X-ray diffraction studies are used to determine the crystal structures of various derivatives, providing insights into their molecular architecture and confirming their stereochemistry (Arias-Pérez et al., 2006).
Applications in Medicinal Chemistry
- Synthesis of Amino Acid Derivatives : Derivatives of ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate have been synthesized and compared for their specificity to membrane transport systems in cellular models. These studies are crucial for understanding the transport mechanisms of similar compounds in medicinal applications (Christensen et al., 1983).
Implications in Organic Chemistry
- Alkaline Hydrolysis Studies : The compound has been used in studies to understand the rates of alkaline hydrolysis, contributing to the knowledge of substituent effects in organic chemistry (Liotta et al., 1971).
properties
IUPAC Name |
ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12;/h7-10H,2-6,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRFVTFZTABHIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(C1N)CC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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